Miltirone

Description

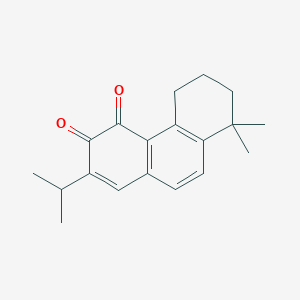

Structure

3D Structure

Properties

IUPAC Name |

8,8-dimethyl-2-propan-2-yl-6,7-dihydro-5H-phenanthrene-3,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O2/c1-11(2)14-10-12-7-8-15-13(6-5-9-19(15,3)4)16(12)18(21)17(14)20/h7-8,10-11H,5-6,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFAIBOZOKSLJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C3=C(C=C2)C(CCC3)(C)C)C(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20181683 | |

| Record name | Miltirone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Miltirone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035080 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

421.00 to 422.00 °C. @ 760.00 mm Hg | |

| Record name | Miltirone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035080 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

27210-57-7 | |

| Record name | Miltirone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27210-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Miltirone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027210577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Miltirone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Miltirone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035080 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

100 °C | |

| Record name | Miltirone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035080 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Origin and Extraction Methodologies of Miltirone

Botanical Sources and Distribution of Miltirone

This compound is predominantly found in the roots of Salvia miltiorrhiza Bunge, a plant widely recognized in traditional Chinese medicine. medchemexpress.comchemfaces.comglpbio.comnih.gov However, it has also been identified in other species within the Salvia genus and in other natural products. nih.govwikidata.org

Predominance in Salvia miltiorrhiza Bunge Roots

The roots and rhizomes of Salvia miltiorrhiza, commonly known as Danshen, are a rich source of various chemical compounds, including tanshinones and salvianolic acids, with this compound being one of the key lipophilic diterpene quinones. researchgate.netresearchgate.netacademicjournals.org Studies have focused on the isolation and characterization of this compound from this plant, highlighting its significance as a major active constituent. nih.govresearchgate.net The concentration of this compound in Salvia miltiorrhiza can vary depending on factors such as growth conditions and extraction methods. researchgate.net

Identification in Other Salvia Species and Natural Products (e.g., Rosmariquinone from Rosmarinus officinalis)

Beyond Salvia miltiorrhiza, this compound has been reported in other Salvia species, including Salvia officinalis and Salvia prionitis. nih.govwikidata.org Notably, the compound was also isolated from Rosmarinus officinalis L. (rosemary) and initially labeled as Rosmariquinone, unaware of its prior isolation and identification as this compound from Salvia miltiorrhiza. dss.go.thaobious.com Rosmariquinone is also an ortho-quinone diterpenoid found in rosemary. dss.go.th

Extraction Techniques for this compound Isolation and Purification

The isolation and purification of this compound from its natural sources involve various extraction and chromatographic techniques. The choice of method can influence the yield and purity of the isolated compound. researchgate.netijbsac.org

Conventional Solvent-Based Extraction Approaches

Conventional extraction methods often utilize organic solvents to isolate compounds from plant materials based on their solubility. ijbsac.orgvinanhatrang.com For this compound and other tanshinones from Salvia miltiorrhiza, common solvents employed include chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone. chemfaces.com Traditional methods like maceration, percolation, and Soxhlet extraction, which involve the use of organic solvents over varying durations, are among the conventional approaches used in natural product extraction. ijbsac.org These methods can sometimes require large volumes of solvent and extended extraction times. ijbsac.org

Advanced Separation and Purification Methodologies

To obtain high-purity this compound, advanced separation and purification techniques are often employed after initial extraction. byjus.com Chromatography is a commonly used method for the separation and purification of individual tanshinone monomers, including this compound. researchgate.net

High-Speed Counter-Current Chromatography (HSCCC) Applications

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that does not utilize a solid support matrix, thereby minimizing irreversible adsorption of samples. researchgate.nettautobiotech.com This technique has been successfully applied for the preparative separation and purification of tanshinones, including this compound, from Salvia miltiorrhiza extracts. researchgate.netnih.govnih.gov

In one-step HSCCC separation from Salvia miltiorrhiza extracts, this compound has been obtained with high purity. researchgate.netnih.gov For example, a study using a solvent system of light petroleum-ethyl acetate-methanol-water (6:4:6.5:3.5, v/v) successfully isolated 9.3 mg of this compound with a purity of 98.7% from 400 mg of extract. researchgate.netnih.gov HSCCC parameters, such as the solvent system composition and flow rate, are optimized to achieve efficient separation based on the partition coefficients of the target compounds between the two immiscible liquid phases. researchgate.netnih.gov

Here is a table summarizing representative data on this compound yield and purity obtained using HSCCC:

| Source | Extraction Method | Separation Method | Solvent System | Amount of Extract Processed | This compound Yield | This compound Purity | Citation |

| Salvia miltiorrhiza | Ethyl acetate reflux | HSCCC | Light petroleum-ethyl acetate-methanol-water (6:4:6.5:3.5) | 400 mg | 9.3 mg | 98.7% | researchgate.netnih.gov |

Green Chemistry Extraction Approaches (e.g., Cloud Point Extraction, Ionic Liquid-Assisted Extraction)

In response to the environmental concerns and limitations associated with traditional organic solvent-based extraction methods, green chemistry approaches have gained traction for the extraction of natural products, including this compound and other tanshinones researchgate.netmdpi.commdpi.com. These methods aim to minimize or eliminate the use of hazardous substances and reduce energy consumption mdpi.commdpi.com.

Cloud Point Extraction (CPE)

Cloud Point Extraction (CPE) is a liquid-liquid extraction technique that utilizes surfactant solutions mdpi.commdpi.com. This method is based on the phenomenon where a surfactant solution, when heated above its cloud point, separates into a surfactant-rich phase and an aqueous phase mdpi.com. Hydrophobic compounds like tanshinones can be encapsulated within the hydrophobic core of the surfactant micelles in the surfactant-rich layer mdpi.com. CPE is considered simple, cost-effective, and environmentally friendly as it reduces or eliminates the need for organic solvents mdpi.commdpi.com.

Studies have explored the application of CPE for the extraction of tanshinones from Salvia miltiorrhiza using both synthetic and natural surfactants mdpi.com. For example, research has demonstrated the effectiveness of using lecithin, a natural surfactant, in CPE for extracting tanshinones from Salvia miltiorrhiza mdpi.comresearchgate.net. Optimization of parameters such as solid-to-liquid ratio, surfactant concentration, salt concentration (e.g., NaCl), pH, and equilibrium temperature are crucial for achieving optimal extraction efficiency in CPE mdpi.comresearchgate.net. One study reported improved extraction efficiency for several tanshinones, including dihydrotanshinone (B163075) I, cryptotanshinone, tanshinone I, and tanshinone IIA, using a lecithin-based CPE method compared to conventional water extraction mdpi.comresearchgate.net. While this study focused on other tanshinones, the principles and applicability of CPE extend to the extraction of this compound due to its similar hydrophobic nature.

Ionic Liquid-Assisted Extraction

Ionic liquids (ILs), which are salts that are liquid at or below 100°C, have emerged as environmentally friendly alternatives to traditional organic solvents in extraction processes researchgate.netmdpi.com. Their unique properties, such as negligible vapor pressure, high thermal stability, and tuneable solvation capabilities, make them attractive for extracting a wide range of phytochemicals, including terpenoids like this compound researchgate.netmdpi.commdpi.com.

Studies have investigated the use of imidazolium-based ionic liquids for the extraction of various quinones, including this compound, from natural sources researchgate.netmdpi.com. Research indicates that ionic liquids can offer better extraction yields compared to traditional organic solvents, potentially due to multiple interactions between the ionic liquid and the target compounds mdpi.com. Different types of ionic liquids, particularly imidazolium (B1220033) ionic liquids with varying cations and anions, have been evaluated for their extraction efficiency researchgate.netmdpi.com.

Combining ionic liquid extraction with techniques like ultra-high pressure extraction (UPE) has shown promise for efficient extraction of tanshinones, including this compound, from Salvia miltiorrhiza researchgate.netresearchgate.net. One study utilizing 1-octyl-3-methylimidazolium hexafluorophosphate (B91526) ionic liquid in ethanol (B145695) with UPE achieved specific yields for various tanshinones, including this compound researchgate.net.

The application of ionic liquids in extraction processes can also be combined with other green techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to enhance efficiency and reduce extraction time mdpi.combioline.org.br. While specific detailed data on this compound extraction yields using various ionic liquids and green techniques can vary depending on the specific plant source, ionic liquid structure, and optimized conditions, the research highlights the potential of these methods as greener and more efficient alternatives for isolating this compound.

The following table summarizes representative extraction yields for this compound and other tanshinones obtained using different methods:

| Compound | Source | Extraction Method | Yield (mg/g of extract or dried roots) | Purity (%) | Source |

| This compound | Salvia miltiorrhiza | HSCCC (from 400mg extract) | 9.3 mg (from 400mg extract) | 98.7 | researchgate.netnih.gov |

| This compound | Salvia miltiorrhiza | Ultra-high pressure extraction with IL (0.5 M 1-octyl-3-methylimidazolium hexafluorophosphate in ethanol) | 0.593 mg/g (dried roots) | Not specified | researchgate.net |

| Dihydrotanshinone I | Salvia miltiorrhiza | Ultra-high pressure extraction with IL (as above) | 4.06 mg/g (dried roots) | Not specified | researchgate.net |

| Cryptotanshinone | Salvia miltiorrhiza | Ultra-high pressure extraction with IL (as above) | 9.30 mg/g (dried roots) | Not specified | researchgate.net |

| Tanshinone I | Salvia miltiorrhiza | Ultra-high pressure extraction with IL (as above) | 20.3 mg/g (dried roots) | Not specified | researchgate.net |

| Tanshinone IIA | Salvia miltiorrhiza | Ultra-high pressure extraction with IL (as above) | 37.4 mg/g (dried roots) | Not specified | researchgate.net |

Biosynthetic Pathways of Miltirone

Overview of Diterpenoid Biosynthesis in Salvia Species

Diterpenoids in Salvia species are synthesized from the C20 precursor (E,E,E)-geranylgeranyl diphosphate (B83284) (GGPP). This central metabolite is derived from the convergence of two isoprenoid precursor pathways: the mevalonate (B85504) (MVA) pathway, localized in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, operating in the plastids. While both pathways contribute, the MEP pathway is considered the primary route for supplying precursors for diterpenoid biosynthesis in plants. The initial steps of diterpenoid biosynthesis involve diterpene synthases (diTPSs) that catalyze the cyclization and rearrangement of GGPP to generate diverse diterpene skeletons.

Intermediates and Precursors in the Tanshinone Biosynthetic Cascade

Miltirone biosynthesis is closely associated with the pathway leading to tanshinones, a group of highly oxidized abietane-type diterpenoids abundant in S. miltiorrhiza. This cascade involves a series of enzymatic modifications of a core abietane (B96969) skeleton.

Role of Miltiradiene (B1257523) as a Key Precursor

A pivotal intermediate in the biosynthesis of tanshinones and related abietane diterpenoids, including this compound, is miltiradiene. Miltiradiene is formed from GGPP through the sequential catalytic activity of copalyl diphosphate synthase (CPS) and kaurene synthase-like (KSL) enzymes. In S. miltiorrhiza, the enzymes SmCPS1 and SmKSL1 are known to catalyze this conversion. Experimental evidence from stable-isotope labeling studies supports the role of miltiradiene as a precursor in tanshinone biosynthesis.

Proposed Enzymatic Steps and Hypothetical Conversions

Following the formation of miltiradiene, the pathway to this compound and other tanshinones involves extensive oxidative modifications. These steps are primarily mediated by cytochrome P450 monooxygenases (CYP450s) and other oxygenases.

While the precise enzymatic route to this compound is not fully elucidated, it is understood to involve the modification of the abietane skeleton derived from miltiradiene. Enzymes from the CYP76AH subfamily, such as CYP76AH1 and CYP76AH3, are known to catalyze early oxidative steps, including hydroxylation and aromatization of the C-ring. CYP76AH1, for instance, has been shown to convert miltiradiene to ferruginol (B158077) through a four-electron oxidation cascade. Ferruginol is another important intermediate in the tanshinone pathway.

The conversion of intermediates like ferruginol or other hydroxylated abietanes into the quinone structure of this compound likely involves further oxidation steps. The complexity of the tanshinone biosynthetic network, characterized by the catalytic promiscuity of some CYPs, suggests that multiple routes or enzymes might contribute to this compound formation. This compound is detected alongside other tanshinone pathway intermediates in Salvia species, indicating its position within this metabolic grid.

Functional Genomics and Enzyme Characterization in this compound Biosynthesis

Functional genomics and biochemical characterization of enzymes have provided insights into the molecular players involved in Salvia diterpenoid biosynthesis.

Cytochrome P450 Monooxygenases (CYP76AHs, CYP450s) Involvement

Cytochrome P450 monooxygenases are critical for introducing structural diversity into plant terpenoids through various oxidation reactions. In Salvia diterpenoid biosynthesis, a significant number of CYP450 genes have been identified.

The CYP76AH subfamily enzymes are among the first characterized CYPs in the abietane-type diterpenoid pathway in Salvia. CYP76AH1 and CYP76AH3 catalyze key oxidative steps acting on miltiradiene and related intermediates. CYP76AH1 specifically functions as a ferruginol synthase, converting miltiradiene to ferruginol. The catalytic activities of CYP76AHs can lead to the formation of various hydroxylated products, which serve as substrates for downstream enzymes. The involvement of other CYP450 families, such as CYP71D and CYP76AK, in later stages of tanshinone biosynthesis, including the formation of the characteristic furan (B31954) and dihydrofuran rings, has also been reported. While specific CYPs directly responsible for the formation of this compound's quinone structure from its immediate precursors require further characterization, they are likely part of the extensive suite of CYP450s active in Salvia diterpenoid biosynthesis.

Isoprenoid Pathway Enzymes (e.g., MEP/DXP pathway)

The supply of the universal C5 precursors, IPP and DMAPP, is fundamental to this compound biosynthesis. These precursors are primarily generated via the MEP pathway in the plastids. Key enzymes initiating the MEP pathway include DXS and DXR. DXS catalyzes the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate to form DXP, which is then converted to MEP by DXR. Subsequent enzymatic steps involving MCT, CMK, MDS, HDS, and HDR lead to the production of IPP and DMAPP.

The activity and regulation of these MEP pathway enzymes directly impact the flux of precursors available for diterpenoid synthesis. Studies have shown that manipulating the expression of genes encoding MEP pathway enzymes, such as DXS and DXR, can influence tanshinone accumulation in Salvia. Although the MVA pathway in the cytosol primarily contributes to other terpenoid classes, there is evidence of its contribution and crosstalk with the MEP pathway in supplying precursors for tanshinone biosynthesis. Enzymes like HMGR in the MVA pathway have also been investigated for their potential to influence diterpenoid production.

The coordinated action and regulation of enzymes in both the MEP and potentially the MVA pathways are essential for providing the necessary building blocks for the biosynthesis of this compound and other abietane diterpenoids in Salvia species.

Spatial and Temporal Regulation of this compound Biosynthesis within Plant Tissues

This compound, a prominent abietane-type diterpenoid quinone, is a key bioactive compound found in Salvia miltiorrhiza (Danshen). Its biosynthesis and accumulation within the plant are subject to intricate spatial and temporal regulation, primarily concentrated in specific tissues and varying across different developmental stages.

Spatial Distribution: The primary site of tanshinone biosynthesis and accumulation, including this compound, is the root of Salvia miltiorrhiza. wikipedia.orgthegoodscentscompany.comnih.govnih.govnih.gov Studies employing techniques such as mass spectrometry imaging (MSI) have provided detailed insights into the spatial distribution of these compounds within the root structure. This compound and dehydrotanshinone IIA have been found to be mainly present in the epidermis and outer cortex regions of normal S. miltiorrhiza roots. kegg.jp Furthermore, tanshinones containing a furan ring, which are downstream products in the biosynthetic pathway involving this compound, are predominantly concentrated in the periderm of S. miltiorrhiza roots, with significantly lower concentrations detected in the cortex and xylem. nih.gov This suggests a tissue-specific localization of the enzymes and pathways responsible for the later stages of tanshinone synthesis.

Temporal Regulation: The accumulation of tanshinones in S. miltiorrhiza roots is also temporally regulated, increasing as the plant develops. Targeted metabolic analysis of roots at different growth stages (e.g., 40, 60, and 90 days old) has shown a gradual increase in the content of tanshinones, including cryptotanshinone, tanshinone I, tanshinone IIA, and rosmariquinone (this compound). nih.gov Research indicates that the content of salvianolic acids and tanshinones reaches its highest levels during the spring seedling stage (April to May) and the vigorous growth period of the plant.

Regulatory Mechanisms: The spatial and temporal control of this compound biosynthesis is mediated by a variety of regulatory mechanisms at the molecular level, including the action of microRNAs (miRNAs), transcription factors (TFs), and epigenetic modifications like DNA methylation, as well as responses to environmental cues and elicitors.

Tissue-Specific Gene Expression: The differential accumulation of tanshinones in various tissues is linked to the tissue-specific expression patterns of genes encoding enzymes involved in their biosynthetic pathway. High-throughput sequencing has identified numerous miRNAs with tissue-specific expression in S. miltiorrhiza, some of which are exclusively expressed in roots, stems, leaves, or flowers. wikipedia.orgthegoodscentscompany.com These miRNAs can regulate gene expression by targeting specific mRNA molecules. For instance, miR5072 has been shown to cleave the mRNA of acetyl-CoA C-acetyltransferase, an enzyme involved in tanshinone biosynthesis, suggesting a role in tissue-specific regulation of the pathway. wikipedia.orgthegoodscentscompany.com

Transcription Factors: Transcription factors play a pivotal role in regulating the expression of genes in the tanshinone biosynthetic pathway. Studies have identified several TFs that influence tanshinone accumulation. For example, SmbHLH65 is highly expressed in the stem and root and acts as a positive regulator of tanshinone synthesis, upregulating the expression of key biosynthetic genes. Conversely, SmWRKY32 has been identified as a repressor of tanshinone synthesis. Other TFs like SmMYB97 are positive regulators, while SmJAZ8 functions as a negative feedback controller in jasmonate-induced tanshinone biosynthesis. SmWRKY61 has been shown to regulate genes in both the tanshinone and salvianolic acid pathways.

Environmental Factors and Elicitors: Environmental conditions and the presence of elicitors can significantly impact tanshinone biosynthesis. Elicitors such as methyl jasmonate (MeJA) and silver ions (Ag+) are known to enhance tanshinone production in S. miltiorrhiza, particularly in hairy root cultures, by inducing the expression of biosynthetic pathway genes. nih.gov This highlights the plant's ability to modulate secondary metabolite production in response to external stimuli.

DNA Methylation: DNA methylation is another epigenetic mechanism involved in regulating tanshinone biosynthesis during plant growth. Increased levels of DNA methylation in the roots at later growth stages have been associated with altered expression of genes involved in both tanshinone and salvianolic acid biosynthesis, indicating its role in the temporal regulation of these compounds. nih.gov

MAPK Cascades: Mitogen-activated protein kinase (MAPK) cascades are also implicated in regulating the biosynthesis of defensive metabolites, including tanshinones, in response to signals like fungal elicitors.

The coordinated action of these spatial and temporal regulatory mechanisms ensures that this compound and other tanshinones are produced and accumulated in the appropriate tissues and at optimal times during the development of Salvia miltiorrhiza.

| Tissue | Exclusive miRNAs Identified wikipedia.orgthegoodscentscompany.com |

| Root | 62 |

| Stem | 95 |

| Leaf | 19 |

| Flower | 71 |

Chemical Synthesis and Structural Modifications of Miltirone

Total Synthesis Strategies for Miltirone

Total synthesis of this compound involves constructing the molecule from simpler precursors. Several approaches have been developed, often employing key reactions to build the characteristic abietane (B96969) skeleton and introduce the quinone moiety.

Semisynthesis Approaches from Related Diterpenes

Semisynthesis of this compound and its analogues can be achieved starting from readily available related diterpenes, such as carnosic acid or other abietane-type compounds isolated from Salvia species. One approach involves the transformation of carnosic acid into this compound through decarboxylation and aromatization reactions, which can be promoted by Lewis acids. researchgate.net Another semisynthetic route to this compound has been reported starting from methyl 11,12-di-O-methyl-6,7-didehydrocarnosate, involving a rearrangement in basic medium. acs.org Semisynthetic approaches offer an efficient alternative for obtaining these compounds, which may be present in low quantities in natural sources. researchgate.net

Enantioselective Total Synthesis Routes

Enantioselective total synthesis aims to produce a single enantiomer of this compound. While general strategies for the enantioselective synthesis of abietane diterpenoids have been explored, specific details on the enantioselective total synthesis of this compound itself are less commonly reported in broad overviews. However, research in related areas, such as the enantioselective synthesis of other natural products featuring similar cyclic systems or the development of enantioselective methodologies applicable to abietane synthesis, provides a foundation for such approaches. dntb.gov.uarsc.orgsioc-journal.cn

Key Reaction Methodologies (e.g., Suzuki Coupling in Abietane Diterpene Synthesis)

Various key reaction methodologies are employed in the total synthesis of this compound and related abietane diterpenes. The Suzuki coupling reaction, a palladium-catalyzed cross-coupling reaction, has proven to be a versatile tool in constructing the carbon framework of abietane diterpenes. dntb.gov.uanih.govrhhz.netkib.ac.cnresearchgate.net This reaction can be used to couple aryl or vinyl halides/triflates with organoboranes, facilitating the formation of carbon-carbon bonds necessary for assembling the polycyclic structure. For instance, a versatile intermediate for the synthesis of this compound and 1-oxothis compound (B1241570) was synthesized via a high-yield Suzuki reaction and subsequent cyclization. rhhz.netkib.ac.cnresearchgate.net

Other important methodologies include cycloaddition reactions, such as ultrasound-promoted cycloaddition, which has been utilized in the synthesis of this compound. organicchemistrydata.orgacs.org Pschorr coupling, an intramolecular cyclization of aryl diazonium salts, has also been employed in the synthesis of this compound-like phenanthrene (B1679779) derivatives. nih.govresearchgate.netnih.govtandfonline.com Oxidation reactions are crucial for introducing the quinone moiety, with reagents like Dess-Martin periodinane frequently used for the oxidation of naphthols to o-quinones. tandfonline.comresearchgate.net

Synthetic Derivatization and Analogue Design

Synthetic efforts also focus on creating derivatives and analogues of this compound to explore their biological activities and establish structure-activity relationships.

Synthesis of this compound-like Phenanthrene Derivatives

The synthesis of this compound-like phenanthrene derivatives often involves building the phenanthrene core with varying substituents. Approaches include Pschorr coupling reactions to form the tricyclic system. nih.govresearchgate.netnih.govtandfonline.com These synthetic routes allow for the introduction of different functional groups and structural modifications on the phenanthrene scaffold, leading to a library of analogues. nih.gov For example, a method for the synthesis of 1,2-dione containing abietane analogues, structurally related to this compound, involves Suzuki coupling followed by electrocyclization and oxidation to the o-phenanthroquinones. researchgate.netnih.gov

Introduction of Modifying Functional Groups for Biological Screening

Modifying functional groups on the this compound scaffold is a key strategy for designing analogues for biological screening. This involves introducing or altering substituents on the A, B, or C rings of the abietane structure. Studies have investigated the impact of different groups, such as methyl, isopropyl, fluorine, and methoxy (B1213986) groups, on the biological activity of this compound analogues. nih.gov The presence and position of these functional groups can significantly influence the compound's interaction with biological targets. For instance, the isopropyl group on the C ring appears to be critical for binding to the central benzodiazepine (B76468) receptor, while modifications on the A ring can also impact affinity. nih.gov The introduction of halogen substituents or heterocyclic nitrogen atoms has also been explored in the synthesis of this compound-related analogues. rsc.org These systematic modifications help in understanding the structural requirements for desired biological effects.

Molecular and Cellular Mechanisms of Miltirone Action in Vitro Studies

Apoptosis and Programmed Cell Death Pathways Induced by Miltirone

This compound has been shown to induce apoptosis in various cancer cell lines, including leukemia, colon cancer, and hepatocellular carcinoma cells. researchgate.netnih.govmedchemexpress.com This induction of apoptosis is a key mechanism contributing to its potential antileukemic and anticancer activities observed in vitro. remedypublications.comresearchgate.net

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Response

A significant mechanism by which this compound induces cell death is through the generation of reactive oxygen species (ROS). acs.orgnih.govmedchemexpress.com this compound treatment leads to elevated intracellular ROS levels in various cell types, including leukemia and colon cancer cells. caymanchem.comnih.govchemfaces.comresearchgate.net This increase in ROS can trigger oxidative stress, which in turn activates downstream signaling pathways leading to apoptosis. acs.orgnih.govmdpi.com Studies have indicated that this compound-induced ROS production may be linked to the inhibition of mitochondrial respiratory chain complex III activity. nih.gov Pretreatment with antioxidants like N-acetylcysteine (NAC) has been shown to block this compound-induced ROS production and subsequent apoptosis, highlighting the critical role of ROS in this process. medchemexpress.comnih.govnih.gov

p53-Dependent Apoptosis Mechanisms

This compound has been reported to induce p53-dependent apoptosis in certain cancer cell lines, such as colon cancer cells. medchemexpress.com p53 is a tumor suppressor protein that plays a crucial role in regulating cell cycle arrest and apoptosis in response to cellular stress, including DNA damage and oxidative stress. nih.gov ROS generated by this compound can act as activating agents for p53. spandidos-publications.com In cases of p53 deficiency, the apoptotic effect of this compound has been observed to be significantly decreased. medchemexpress.com this compound treatment has been shown to increase p53 protein expression. nih.gov

Caspase-Dependent and Caspase-Independent Apoptosis Induction

This compound activates caspase-dependent apoptotic pathways. acs.orgchemfaces.com Studies have demonstrated that this compound treatment stimulates the activation of initiator caspases like caspase-8 and caspase-9, as well as the executioner caspase-3, in a concentration-dependent manner in various cancer cells. medchemexpress.comnih.gov Activation of these caspases leads to the cleavage of downstream targets, such as poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. chemfaces.comnih.gov While caspase-dependent mechanisms are prominent, some research also explores potential caspase-independent pathways, such as the translocation of apoptosis-inducing factor (AIF) from mitochondria to the nucleus, which can also contribute to DNA fragmentation and apoptosis. medchemexpress.comnih.gov Pretreatment with a general caspase inhibitor can block this compound-induced apoptosis. researchgate.net

Mitochondrial Membrane Potential Dysregulation and Cytochrome c Release

Mitochondrial dysfunction is a key event in this compound-induced apoptosis. This compound treatment leads to the disruption of mitochondrial membrane potential (MMP) in various cancer cell lines, including leukemia and colon cancer cells. caymanchem.comremedypublications.comnih.govchemfaces.com The collapse of MMP is associated with the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol. remedypublications.comnih.govresearchgate.net Cytochrome c then binds with apoptotic protease activating factor-1 (Apaf-1) and caspase-9 to form the apoptosome, leading to the activation of caspase cascades and ultimately apoptosis. mdpi.comoup.com The increase in the Bax/Bcl-2 ratio, which favors the release of cytochrome c, is also observed following this compound treatment. remedypublications.comnih.govresearchgate.net

Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response Activation

This compound has been shown to trigger endoplasmic reticulum (ER) stress, which contributes to its antileukemic activity. remedypublications.comnih.govnih.govresearchgate.net ER stress is characterized by the accumulation of unfolded or misfolded proteins in the ER lumen, activating the unfolded protein response (UPR). mdpi.com this compound treatment effectively triggers the expression of key ER stress-related molecules involved in the UPR, including phosphorylated PERK, eIF2α, GRP78, GRP94, and caspase-12, in a dose-dependent manner in leukemia cells. nih.govnih.govresearchgate.net Altered redox homeostasis induced by ROS can contribute to ER stress, which in turn can further induce ROS production in the ER and mitochondria, creating a destructive cycle. nih.govresearchgate.net this compound treatment also results in the release of Ca2+ from ER stores and increased mitochondrial Ca2+ loading. nih.govnih.govresearchgate.net Treatment with an ER stress inhibitor has been shown to attenuate this compound-induced ROS and apoptosis. nih.govnih.gov

Gasdermin E (GSDME)-Dependent Pyroptosis Pathways

Recent studies have revealed that this compound can also induce pyroptosis, a distinct form of programmed cell death characterized by cell swelling and lysis, particularly in hepatocellular carcinoma (HCC) and colorectal cancer (CRC) cells. nih.govx-mol.netresearchgate.netnih.govresearchgate.netspandidos-publications.com This pyroptotic cell death is mediated through the activation and cleavage of Gasdermin E (GSDME). nih.govx-mol.netresearchgate.netnih.gov this compound induces the proteolytic cleavage of GSDME, with concomitant cleavage of caspase-3. nih.govx-mol.netspandidos-publications.com Activated caspase-3 cleaves GSDME in the interdomain linker, releasing the N-terminal domain, which then forms pores in the plasma membrane, leading to pyroptosis. nih.govoup.com Knocking out GSDME has been shown to switch this compound-induced cell death from pyroptosis to apoptosis, indicating the critical role of GSDME in this pathway. nih.govx-mol.netnih.gov The induction of GSDME-dependent pyroptosis by this compound is attenuated by caspase-3 silencing or inhibition. nih.govx-mol.netnih.gov this compound's ability to induce GSDME-dependent pyroptosis is associated with its capacity to stimulate ROS production and activate the mitochondrial intrinsic apoptotic pathway, which leads to caspase-3 activation. nih.govoup.com

Enzyme Inhibition and Modulation by this compound

This compound has demonstrated inhibitory effects on several enzymes, including carboxylesterases, viral proteases, and cytochrome P450 isozymes.

Carboxylesterase (CES) Isozyme Inhibition (e.g., CES2)

This compound has been identified as an inhibitor of human carboxylesterase 2 (CES2). caymanchem.commedchemexpress.commedchemexpress.commedchemexpress.com Studies have shown that this compound inhibits CES2 with a reported Kᵢ value of 0.04 µM. caymanchem.commedchemexpress.commedchemexpress.commedchemexpress.com Carboxylesterases, including CES1 and CES2, are key serine hydrolases involved in the metabolism of a wide range of ester-containing compounds, including many prodrugs. researchgate.net Inhibition of CES2 by co-administered compounds could potentially affect the metabolism of drugs that are substrates for this enzyme. researchgate.net Tanshinones, including this compound, have been found to inhibit both CES1 and CES2, although with varying selectivity. researchgate.netresearchgate.net

Viral Protease Activity Modulation (e.g., SARS-CoV Main Protease, Papain-like Protease)

In vitro studies have indicated that this compound can inhibit the activity of certain viral proteases. Specifically, this compound has been shown to inhibit the SARS-CoV main protease (Mpro), also known as 3C-like protease (3CLpro). caymanchem.commedchemexpress.commedchemexpress.commedchemexpress.com Additionally, this compound has demonstrated inhibitory activity against the SARS-CoV papain-like protease (PLpro). caymanchem.com The reported IC₅₀ values for this compound against SARS-CoV Mpro and PLpro are 21.1 µM and 30 µM, respectively. caymanchem.com Viral proteases are essential for the replication cycle of coronaviruses, making them potential targets for antiviral therapies. aimspress.com

Cytochrome P450 (CYP) Isozyme Inhibition Kinetics

This compound has been investigated for its effects on major human cytochrome P450 (CYP) isozymes, which play a critical role in drug metabolism. nih.govmdpi.comresearchgate.net In vitro studies using pooled human liver microsomes have shown that this compound can inhibit the activity of several CYP isozymes, including CYP1A2, CYP2C9, CYP2D6, and CYP3A4. nih.govmdpi.com

The inhibitory effects of this compound on these isozymes have been characterized by IC₅₀ and Kᵢ values, as determined through enzyme kinetic studies. nih.govmdpi.comacs.orgdntb.gov.ua this compound showed moderate inhibition on CYP1A2 (IC₅₀ = 1.73 µM) and CYP2C9 (IC₅₀ = 8.61 µM), and weak inhibition on CYP2D6 (IC₅₀ = 30.20 µM) and CYP3A4 (IC₅₀ = 33.88 µM). nih.govmdpi.com

Enzyme kinetic studies revealed that this compound competitively inhibited CYP2C9 with a Kᵢ of 1.48 µM. nih.gov For CYP1A2, CYP2D6, and CYP3A4, this compound exhibited mixed-type inhibition with Kᵢ values of 3.17 µM, 24.25 µM, and 35.09 µM, respectively. nih.govacs.org Molecular docking studies have provided further insights into the binding interactions of this compound within the active sites of these CYP isoforms. nih.govacs.org

The following table summarizes the in vitro inhibition data for this compound against major human CYP isozymes:

| CYP Isozyme | Inhibition Type | IC₅₀ (µM) | Kᵢ (µM) |

| CYP1A2 | Mixed | 1.73 | 3.17 |

| CYP2C9 | Competitive | 8.61 | 1.48 |

| CYP2D6 | Mixed | 30.20 | 24.25 |

| CYP3A4 | Mixed | 33.88 | 35.09 |

*Data derived from in vitro studies using pooled human liver microsomes. nih.govmdpi.com

Receptor-Ligand Interactions and Signal Transduction

This compound has also been shown to interact with specific receptors, influencing signal transduction pathways.

Central Benzodiazepine (B76468) Receptor Partial Agonism and Binding Characteristics

This compound has been identified as a partial agonist at the central benzodiazepine receptor. caymanchem.commedchemexpress.commedchemexpress.comthegoodscentscompany.comthieme-connect.comresearchgate.net In radioligand binding assays, this compound inhibited the binding of [³H]flunitrazepam to central benzodiazepine receptors with an IC₅₀ value of 0.3 µM. caymanchem.commedchemexpress.commedchemexpress.comresearchgate.netmdpi.com This binding characteristic suggests that this compound interacts with the benzodiazepine binding site on the GABAᴀ receptor complex. thieme-connect.commdpi.comconicet.gov.ar Unlike full agonists such as diazepam, this compound's activity profile indicates partial agonism. caymanchem.comthegoodscentscompany.commdpi.com

Modulation of GABAA Receptor Subunit Expression

While this compound interacts with the benzodiazepine site on the GABAᴀ receptor, studies specifically investigating the modulation of GABAᴀ receptor subunit expression by this compound in vitro were not prominently found in the provided search results. Research has focused more on its binding affinity to the benzodiazepine site and its functional effects as a partial agonist on the receptor complex. caymanchem.commedchemexpress.commedchemexpress.comthegoodscentscompany.comthieme-connect.comresearchgate.netmdpi.com The GABAᴀ receptor is a heteropentameric protein composed of various subunits (α, β, γ, δ, ε, π, θ, ρ), and the subunit composition influences the receptor's pharmacological properties and localization. conicet.gov.arfrontiersin.orgresearchgate.net Further research may be needed to fully elucidate any potential effects of this compound on the expression levels of specific GABAᴀ receptor subunits in various in vitro models.

Mechanisms of Drug Resistance Reversal

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp) mdpi.comnih.govdovepress.comnih.gov. This compound has demonstrated potential in overcoming this resistance in various cancer cell lines.

P-glycoprotein (P-gp) Inhibition and Efflux Pump Overcoming

Studies have shown that this compound can act as a P-gp inhibitor. In human hepatoma HepG2 cells and their doxorubicin-resistant counterparts (R-HepG2), which overexpress P-gp, this compound demonstrated a dual effect of P-gp inhibition and apoptotic induction acs.orgnih.govresearchgate.net. Molecular docking studies suggest that this compound interacts with the active site of P-gp, potentially with a higher binding affinity than doxorubicin (B1662922), indicating its role as a P-gp inhibitor acs.orgnih.govresearchgate.net. Flow cytometric analysis has further confirmed this compound's function as a competitive inhibitor of P-gp acs.orgnih.govresearchgate.net.

This compound has been identified as a promising candidate for inhibiting both wild-type and mutated P-glycoproteins mdpi.comnih.govmdpi.com. In multidrug-resistant CEM/ADR5000 leukemia cells, this compound strongly inhibited tumor cell growth and significantly increased intracellular doxorubicin uptake, comparable to the known P-gp inhibitor verapamil (B1683045) nih.govmdpi.com.

Synergistic Enhancement of Chemotherapeutic Agent Efficacy in Resistant Cell Lines

This compound has shown the ability to synergistically enhance the efficacy of chemotherapeutic agents in drug-resistant cancer cell lines. In doxorubicin-resistant HepG2 cells (R-HepG2), this compound at concentrations ranging from 1.56 to 6.25 µM produced synergistic effects on doxorubicin-induced growth inhibition acs.orgnih.govresearchgate.net. The synergism was indicated by a combination index between 0.3 and 0.5 acs.orgnih.govresearchgate.net.

Furthermore, this compound has been shown to enhance the chemosensitivity of gastric cancer cells to cisplatin (B142131) by suppressing the PI3K/AKT signaling pathway researcher.lifefrontiersin.orgdntb.gov.uaresearchgate.netfrontiersin.orgfrontiersin.org. In human gastric cancer cell lines (AGS, HGC27, MKN45, and MGC803), combinatorial treatment with this compound and cisplatin synergistically enhanced cytotoxicity researcher.lifefrontiersin.orgresearchgate.netfrontiersin.orgfrontiersin.org. This compound also significantly increased caspase-3/8 activities and Bax protein expression in cisplatin-resistant lung cancer cells (HCC827 and A549), suggesting its potential to overcome resistance to apoptotic cell death nih.gov.

Here is a table summarizing the synergistic effects of this compound with chemotherapeutic agents in resistant cell lines:

| Cell Line | Chemotherapeutic Agent | This compound Concentration (µM) | Effect | Combination Index (CI) | Reference |

| R-HepG2 (Dox-resistant) | Doxorubicin | 1.56–6.25 | Synergistic growth inhibition | 0.3 < CI < 0.5 | acs.orgnih.govresearchgate.net |

| Gastric Cancer (AGS, HGC27, MKN45, MGC803) | Cisplatin | Not specified in abstract | Synergistically enhanced cytotoxicity | Not specified | researcher.lifefrontiersin.orgresearchgate.netfrontiersin.orgfrontiersin.org |

| HCC827 (Cisplatin-resistant) | Cisplatin | 20, 40 | Increased caspase-3/8 activity, Bax expression | Not specified | nih.gov |

| A549 (Cisplatin-resistant) | Cisplatin | 20, 40 | Increased caspase-3/8 activity, Bax expression | Not specified | nih.gov |

Intracellular Signaling Pathway Regulation by this compound

This compound influences various intracellular signaling pathways, contributing to its observed biological effects, including anti-cancer and anti-platelet activities.

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway Suppression

Research indicates that this compound can suppress the PI3K/Akt signaling pathway. In gastric cancer cells, this compound enhances the chemosensitivity to cisplatin by downregulating the PI3K/AKT signaling pathway researcher.lifefrontiersin.orgresearchgate.netfrontiersin.orgfrontiersin.org. Treatment with this compound, alone or in combination with cisplatin, significantly reduced the expression levels of phosphorylated PI3K (p-PI3K), phosphorylated Akt (p-Akt), and phosphorylated mTOR (p-mTOR), while the total levels of PI3K and Akt remained unchanged researcher.lifefrontiersin.orgresearchgate.netfrontiersin.orgfrontiersin.org. The PI3K/Akt pathway is known to play a crucial role in platelet activation downstream of GPVI signaling nih.govnih.govresearchgate.netfrontiersin.orgnih.gov. This compound has been shown to inhibit the phosphorylation of Akt in collagen-activated platelets nih.govnih.govresearchgate.net.

Mitogen-Activated Protein Kinase (MAPK) Cascades (e.g., p38 MAPK, JNK, ERK1/2)

This compound also modulates MAPK signaling pathways. In human hepatoma HepG2 cells and their doxorubicin-resistant counterparts (R-HepG2), this compound activated ROS-mediated MAPK signaling pathways, including p38 MAPK, stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK), and extracellular regulated kinase 1/2 (ERK1/2) acs.orgnih.govresearchgate.net. This compound can trigger the generation of reactive oxygen species (ROS), which in turn can activate MAPK pathways acs.orgnih.govresearchgate.netnih.govpreprints.org.

However, the effects on specific MAPK components can vary depending on the cell type. In human leukemia cells, this compound induced a robust and sustained activation of JNK, but not p38 and ERK1/2 researchgate.netresearchgate.net. In hepatocellular carcinoma cells (HepG2 and Hepa1-6), this compound suppressed the phosphorylation of MEK and ERK1/2 nih.gov. In platelets, this compound inhibited the phosphorylation of ERK1/2 in collagen-activated platelets, but it did not inhibit the phosphorylation of p38 and even promoted it in one study nih.govnih.govresearchgate.net. Despite the enhancement of p38 phosphorylation in platelets, this compound still inhibited platelet aggregation, suggesting its anti-platelet effects might override the activation role of p38 nih.govnih.govresearchgate.net.

PLCγ2/PKC/ERK1/2 and PI3K/Akt Signaling in Platelet Function Modulation

This compound's modulation of platelet function involves the regulation of PLCγ2/PKC/ERK1/2 and PI3K/Akt signaling pathways nih.govnih.govresearchgate.netmagtechjournal.com. In collagen-activated platelets, this compound was shown to suppress platelet aggregation, dense granule, and α granule secretion in a dose-dependent manner nih.govnih.govresearchgate.netmagtechjournal.com. It also inhibited clot retraction and spreading of washed platelets nih.govnih.govresearchgate.netmagtechjournal.com.

The underlying mechanism involves the inhibition of phosphorylation of key proteins in the signaling cascades downstream of the collagen receptor. This compound reduced the phosphorylation of PLCγ2, PKC, Akt, GSK3β, and ERK1/2 in the downstream signal pathway of the collagen receptor nih.govnih.govresearchgate.netmagtechjournal.com. It also reduced the phosphorylation of Src and FAK in the integrin αIIbβ3-mediated "outside-in" signaling, while not suppressing the phosphorylation of β3 nih.govnih.govresearchgate.netmagtechjournal.com. These findings indicate that this compound suppresses both "inside-out" and "outside-in" platelet signaling by affecting PLCγ2/PKC/ERK1/2, PI3K/Akt, and Src/FAK pathways nih.govnih.govresearchgate.netmagtechjournal.com.

Here is a table summarizing the effects of this compound on key signaling proteins in platelets:

| Signaling Pathway | Protein | Effect of this compound Treatment (Inhibition of Phosphorylation) | Reference |

| GPVI Downstream | PLCγ2 | Inhibited | nih.govnih.govresearchgate.netmagtechjournal.com |

| GPVI Downstream | PKC | Inhibited | nih.govnih.govresearchgate.netmagtechjournal.com |

| GPVI Downstream | Akt | Inhibited | nih.govnih.govresearchgate.netmagtechjournal.com |

| GPVI Downstream | GSK3β | Inhibited | nih.govnih.govresearchgate.netmagtechjournal.com |

| GPVI Downstream | ERK1/2 | Inhibited | nih.govnih.govresearchgate.netmagtechjournal.com |

| Integrin αIIbβ3 ("outside-in") | Src | Reduced | nih.govnih.govresearchgate.netmagtechjournal.com |

| Integrin αIIbβ3 ("outside-in") | FAK | Reduced | nih.govnih.govresearchgate.netmagtechjournal.com |

| Integrin αIIbβ3 ("outside-in") | β3 | Not suppressed | nih.govnih.govresearchgate.netmagtechjournal.com |

Src/Focal Adhesion Kinase (FAK) Signaling Interference

This compound has been shown to interfere with the Src/FAK signaling pathway in various cell types. This pathway is crucial for processes such as cell adhesion, migration, and survival. Research indicates that this compound can reduce the phosphorylation of both Src and FAK. nih.govnih.govmagtechjournal.com

In studies involving washed platelets, this compound at concentrations of 2, 4, and 8 µM was observed to reduce the phosphorylation of Src and FAK in the integrin αIIbβ3-mediated "outside-in" signaling. nih.govnih.govmagtechjournal.com This suggests that this compound can inhibit signaling events downstream of integrin activation, which are mediated by Src and FAK. nih.gov While this compound did not suppress the phosphorylation of β3 integrin, it significantly reduced the phosphorylation of Src and FAK, indicating a specific inhibitory effect on this part of the signaling cascade. nih.gov

The Src/FAK pathway plays a vital role in processes like platelet clot retraction and spreading on fibrinogen. nih.gov By inhibiting the phosphorylation of Src and FAK, this compound effectively inhibits integrin αIIbβ3-mediated outside-in signaling. nih.gov This interference with Src/FAK signaling contributes to this compound's observed effects on platelet function, such as the suppression of clot retraction and spreading. nih.govnih.govmagtechjournal.com

Src kinase is a cytoplasmic non-receptor protein tyrosine kinase involved in cell proliferation and differentiation. mdpi.com FAK is a crucial signaling protein that integrates signals from integrins to the actin filaments, controlling focal adhesion turnover, which in turn regulates cell migration speed. mdpi.com Upon integrin clustering, FAK undergoes autophosphorylation at Y397, creating a binding site for Src, which then phosphorylates other tyrosine residues on FAK. mdpi.com This activated FAK/Src complex phosphorylates numerous downstream targets involved in cell survival, proliferation, migration, and invasion. mdpi.com this compound's ability to reduce the phosphorylation of both Src and FAK suggests it can disrupt this complex and its downstream signaling. nih.govnih.govmagtechjournal.com

| Compound | Target Kinase | Effect on Phosphorylation | Cell Type | Concentration Range |

| This compound | Src | Reduced | Washed Platelets | 2, 4, 8 µM |

| This compound | FAK | Reduced | Washed Platelets | 2, 4, 8 µM |

Cell Cycle Arrest and DNA Damage Response Induction

This compound has been shown to induce cell cycle arrest and trigger DNA damage responses in various cancer cell lines in vitro. These effects are critical mechanisms by which this compound may exert its cytotoxic and anti-proliferative activities.

Studies have demonstrated that this compound can induce G2/M cell cycle arrest. nih.govchemfaces.com For instance, in CCRF-CEM acute lymphoblastic leukemia cells, this compound induced G2/M arrest. nih.gov This arrest was associated with the downregulation of key cell cycle regulators such as CCNB1 (cyclin B1) and CDC2 (CDK1) mRNA, and the upregulation of CDKN1A (p21) mRNA. nih.govchemfaces.com These changes in gene expression are consistent with a block in the progression from the G2 phase to the mitotic phase of the cell cycle.

In addition to cell cycle arrest, this compound has been shown to induce DNA damage. nih.govchemfaces.com Research using techniques like the alkaline comet assay has revealed the presence of DNA strand breaks in this compound-treated cells, characterized by a "comet" migration pattern of relaxed DNA. nih.govresearchgate.net The phosphorylation of histone H2A.X at Ser 139, a widely recognized marker for DNA damage, has also been observed to increase significantly in a dose-dependent manner following this compound treatment in human leukemia cell lines. nih.gov

The induction of DNA damage by this compound appears to be linked to the generation of reactive oxygen species (ROS). nih.govchemfaces.com this compound has been shown to stimulate ROS generation, which can lead to mitochondrial membrane potential disruption and subsequent DNA damage. nih.govchemfaces.com This ROS-mediated DNA damage can activate downstream signaling pathways, including those involving caspases and poly ADP-ribose polymerase (PARP), contributing to the induction of apoptosis. nih.govchemfaces.comnih.gov

The DNA damage response (DDR) is a complex network of pathways that detect DNA lesions, signal their presence, and promote their repair, often leading to cell cycle arrest to allow time for repair or initiating apoptosis if the damage is irreparable. plos.org this compound's ability to induce DNA damage and activate markers like phosphorylated H2A.X indicates that it triggers components of the DDR. nih.gov The observed cell cycle arrest, particularly at the G2/M checkpoint, is a common outcome of DDR activation, preventing cells with damaged DNA from entering mitosis. plos.org

| Effect | Cell Line | Associated Molecular Changes |

| G2/M Cell Cycle Arrest | CCRF-CEM leukemia cells | ↓ CCNB1 mRNA, ↓ CDC2 mRNA, ↑ CDKN1A mRNA |

| DNA Damage Induction | Jurkat leukemia cells | "Comet" formation in alkaline comet assay |

| Increased H2A.X Phosphorylation | Human leukemia cell lines | Increased phosphorylation at Ser 139 (dose-dependent) |

| ROS Generation | CCRF-CEM leukemia cells, HepG2 cells | Leads to mitochondrial membrane potential disruption and DNA damage |

The induction of cell cycle arrest and DNA damage response by this compound highlights its potential as an agent that disrupts cellular proliferation and genomic integrity in cancer cells.

Preclinical Pharmacological Investigations of Miltirone in Vivo Models

Antitumor Efficacy in Murine Xenograft Models

Murine xenograft models are widely used in cancer research to evaluate the efficacy of novel anti-cancer agents. These models involve implanting human tumor cells or patient-derived tumor tissue into immunodeficient mice, allowing the tumor to grow and mimic aspects of human cancer in a living system. mskcc.orgmeliordiscovery.com While the provided search results mention murine xenograft models in the context of evaluating antitumor efficacy of other substances like siltuximab, and discuss the methodology of such models mskcc.orgmeliordiscovery.comnih.govnih.gov, specific detailed research findings on the antitumor efficacy of miltirone specifically in murine xenograft models were not prominently found within the initial search results. Therefore, detailed data tables and specific findings for this compound in this subsection cannot be generated based on the provided snippets.

Anti-Platelet Activity and Antithrombotic Effects in Animal Models

Studies have investigated this compound's effects on platelet function and thrombus formation in animal models. In in vivo experiments, ferric chloride-induced carotid injury and pulmonary thromboembolism models in mice have been used to assess the antithrombotic effects of this compound. researchgate.netnih.govnih.govresearchgate.net

Data from these studies indicate that this compound can prolong thrombotic occlusion time in the ferric chloride-induced carotid injury model. For instance, mice treated with this compound (10 mg/kg) showed a significantly longer occlusion time compared to the vehicle-treated group. nih.gov this compound also reduced collagen/epinephrine-induced pulmonary thrombi in a pulmonary thromboembolism model. nih.govnih.gov

These in vivo findings support in vitro observations where this compound suppressed platelet aggregation induced by various agonists in a dose-dependent manner and inhibited platelet granule secretion, clot retraction, and spreading. researchgate.netnih.govnih.gov The mechanisms underlying these effects appear to involve the inhibition of signaling pathways downstream of collagen receptor (GPVI) and integrin αIIbβ3, such as the phosphorylation of PLCγ2, PKC, Akt, GSK3β, ERK1/2, Src, and FAK. researchgate.netnih.govnih.gov

Table: Antithrombotic Effects of this compound in a Ferric Chloride-Induced Carotid Injury Model

| Treatment Group | Occlusion Time (seconds) |

| Vehicle | 941 ± 450 |

| This compound (10 mg/kg) | 2080 ± 877 |

Note: Data is representative of findings from in vivo studies on antithrombotic effects.

Anxiolytic-like Phenotypes in Rodent Behavioral Assays (e.g., Four-Plate Test)

The four-plate test is a rodent behavioral assay used to screen for anxiolytic-like activity. mdpi.comresearchgate.netnih.govpanlab.com This test is based on the principle that the natural exploratory behavior of rodents is suppressed by mild electric foot shocks delivered when they move between the four plates of the apparatus. researchgate.netpanlab.com An increase in the number of punished crossings is interpreted as an anxiolytic-like effect. researchgate.netpanlab.com

This compound has been reported to exhibit an anxiolytic effect. researchgate.netthegoodscentscompany.com While the provided search results mention the four-plate test as a model for assessing anxiolytic potential and discuss other compounds tested in this assay mdpi.comresearchgate.netnih.govpanlab.comnih.gov, specific detailed research findings, including data tables, on this compound's performance specifically in the four-plate test were not found within the provided snippets. However, its potential anxiolytic effect has been hypothesized as a possible explanation for its ability to reduce alcohol intake in rats. researchgate.net

Modulation of Alcohol Metabolism and Consumption in Preclinical Models

Preclinical studies, primarily in rats, have investigated the effects of this compound and Salvia miltiorrhiza extracts containing this compound on alcohol metabolism and consumption. researchgate.netnih.govresearchgate.netmdpi.comicm.edu.pldntb.gov.ua

Pure this compound has been shown to reduce alcohol intake in alcohol-experienced rats and delay the acquisition of alcohol-drinking behavior in alcohol-naive rats in a two-bottle choice regimen (alcohol vs. water). researchgate.netnih.govmdpi.com Studies using extracts of Salvia miltiorrhiza with varying this compound content demonstrated a positive correlation between this compound concentration and the reduction in alcohol intake. nih.govresearchgate.net

Furthermore, this compound has been observed to markedly reduce blood alcohol levels when alcohol was administered intragastrically (i.g.), but not intraperitoneally (i.p.). researchgate.netnih.gov This suggests that this compound may hamper alcohol absorption from the gastrointestinal system. researchgate.netnih.gov this compound did not appear to affect the severity of alcohol withdrawal syndrome in alcohol-dependent rats. researchgate.netnih.gov

Table: Effect of this compound on Alcohol Intake in Alcohol-Experienced Rats

| Treatment Group | Alcohol Intake (arbitrary units) |

| Control | Data not available in snippets |

| This compound | Reduced compared to control researchgate.netnih.govmdpi.com |

Note: Specific quantitative data for alcohol intake reduction was not consistently available across snippets to create a detailed numerical table, but the qualitative finding of reduction is reported.

Table: Effect of this compound on Blood Alcohol Levels in Rats

| Administration Route | Effect on Blood Alcohol Levels |

| Intragastric (i.g.) | Markedly reduced researchgate.netnih.gov |

| Intraperitoneal (i.p.) | No significant effect researchgate.netnih.gov |

These findings suggest that this compound is likely an active constituent of Salvia miltiorrhiza responsible for its effects on reducing alcohol intake in various preclinical models of excessive alcohol consumption. researchgate.netnih.gov

Structure Activity Relationship Sar Studies of Miltirone

Elucidation of Structural Determinants for Receptor Binding Affinity

SAR studies have been conducted to understand which parts of the miltirone molecule are crucial for its binding affinity to receptors, particularly the central benzodiazepine (B76468) receptor. nih.gov

Importance of Ring A Moiety and Substitution Patterns

Research indicates that Ring A of this compound is essential for its affinity to the central benzodiazepine receptor. nih.gov While increasing the size of Ring A from six-membered to seven- and eight-membered rings is tolerated, the introduction of polar hydroxyl groups significantly diminishes binding affinity. nih.gov The presence of 1,1-dimethyl groups on Ring A, however, does not appear to be essential for this binding. nih.gov

Critical Role of the Isopropyl Group on Ring C

The isopropyl group located on Ring C of this compound appears to be critical for its receptor binding. nih.gov Removal of this isopropyl group can decrease the binding affinity by more than 30-fold. nih.gov However, replacing the isopropyl group with a methyl group results in minimal reduction in affinity. nih.gov

Impact of Inter-ring Linkages on Biological Activity

The linkage between the rings in this compound analogues can significantly impact their biological activity. For instance, an analogue with a -CH2CH2- bridge linking Ring A and Ring B demonstrated a six-fold increase in potency at the central benzodiazepine receptor compared to this compound, with an IC50 of 0.05 µM. nih.gov

Correlating Structural Motifs with Enzyme Inhibitory Potencies

This compound has been identified as an inhibitor of certain enzymes, and SAR studies have begun to explore the structural features responsible for these inhibitory activities. This compound inhibits carboxylesterase 2 (CES2) with a Ki of 0.04 µM and also shows inhibitory activity against SARS-CoV main protease (Mpro). medchemexpress.commedchemexpress.cn

Preliminary SAR studies with this compound analogues containing various substituents (methyl, isopropyl, fluorine, methoxy) have been conducted to assess their inhibitory effects on human carboxylesterase isoforms, hCE1 and hiCE. nih.govnih.gov These studies have shown that many novel compounds are more potent inhibitors of hCE1 than this compound itself. nih.gov For example, some analogues yielded Ki values significantly lower than that of this compound against hCE1. nih.gov While potency against hiCE was comparable to this compound for many analogues, some showed increased potency. nih.gov However, identifying which specific parts of the molecules contribute to the selectivity of inhibition between the different enzymes is not yet readily apparent. nih.gov

This compound has also been found to be a potent inhibitor of butyrylcholinesterase (BuChE), but it did not show significant inhibitory effects against acetylcholinesterase (AChE). mdpi.com It is suggested that the presence of the isopropyl group in this compound's structure, as opposed to furan (B31954) rings found in some other inhibitors, might contribute to its selective BuChE inhibition. mdpi.com

Table 1: Enzyme Inhibitory Activity of this compound and Analogues

| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Notes | Source |

| This compound | Central BZ R. | 0.3 | - | Partial agonist | medchemexpress.commedchemexpress.cn |

| This compound | CES2 | - | 0.04 | medchemexpress.commedchemexpress.cn | |

| This compound | SARS-CoV Mpro | - | - | Inhibitor | medchemexpress.commedchemexpress.cn |

| This compound | BuChE | - | - | Most potent inhibitor among tested. mdpi.com | mdpi.com |

| This compound | AChE | No inhib. | - | mdpi.com | |

| Analogue 89 | Central BZ R. | 0.05 | - | 6x more potent than this compound. nih.gov | nih.gov |

| This compound Analogue 1Ad | hCE1 | - | ~210x lower than this compound | Increased potency. nih.gov | nih.gov |

| This compound Analogue 1Be | hCE1 | - | ~175x lower than this compound | Increased potency. nih.gov | nih.gov |

| This compound Analogue 1Bd | hiCE | - | - | Increased potency (~3-fold). nih.gov | nih.gov |

| This compound Analogue 1Bf | hiCE | - | 0.0312 | Increased potency. nih.gov | nih.gov |

| This compound Analogue 1Cf | hiCE | - | 0.0707 | Increased potency. nih.gov | nih.gov |

Structural Insights into Anti-proliferative and Apoptotic Activities

This compound exhibits anti-proliferative and apoptotic activities in various cancer cell lines. medchemexpress.comfrontiersin.orgnih.govnih.govacs.org These effects are often linked to its structural features and their influence on cellular pathways.

This compound has been shown to induce apoptosis through mechanisms involving reactive oxygen species (ROS) generation and p53 activation. medchemexpress.commedchemexpress.cnnih.gov It can lead to mitochondrial dysfunction, disruption of mitochondrial membrane potential (MMP), and the release of apoptosis-inducing factor (AIF). nih.govacs.org Activation of caspases, including caspase-3, -8, and -9, and cleavage of poly (ADP-ribose) polymerase (PARP) have also been observed. medchemexpress.comnih.govacs.org

Studies on this compound's anti-proliferative effects in leukemia cells indicated that it can induce G2/M cell cycle arrest and apoptosis. acs.org Molecular docking studies suggested that this compound could bind to the ATP-binding site of IKK-β, potentially contributing to its effects. acs.org

While the provided search results highlight this compound's anti-proliferative and apoptotic activities and some of the mechanisms involved, detailed SAR specifically correlating structural modifications of this compound to changes in these activities at a granular level (e.g., how a specific substitution affects caspase activation) were not extensively detailed in the snippets beyond the general observation that the core structure is associated with these effects. However, the studies on enzyme inhibition and receptor binding provide a basis for understanding how structural changes can influence interactions with biological targets relevant to these cellular processes.

Table 2: Summary of this compound's Anti-proliferative and Apoptotic Effects

| Activity | Mechanism Involved | Cell Lines Studied | Source |

| Anti-proliferative | Inhibition of cell growth, cell cycle arrest (G2/M) | Gastric cancer cells, Leukemia cells | frontiersin.orgacs.org |

| Apoptosis Induction | ROS- and p53-dependent pathways, mitochondrial dysfunction, caspase activation, PARP cleavage, AIF translocation | Colon cancer cells, Gastric cancer cells, Leukemia cells | medchemexpress.commedchemexpress.cnfrontiersin.orgnih.govnih.govacs.org |

| Enhanced Chemosensitivity | Suppression of PI3K/AKT signaling pathway (in combination with cisplatin) | Gastric cancer cells | frontiersin.org |

Advanced Analytical and Computational Methodologies in Miltirone Research

Chromatographic and Spectrometric Techniques for Miltirone Analysis

Chromatographic and spectrometric methods are fundamental for the identification, quantification, and purity assessment of this compound in various samples, including plant extracts and biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique widely employed for the sensitive and selective quantification of this compound in complex samples such as rat plasma. nih.govresearchgate.net This method combines the separation capabilities of liquid chromatography with the high sensitivity and structural information provided by tandem mass spectrometry. researchgate.net

A typical LC-MS/MS method for this compound quantification involves sample preparation steps like protein precipitation. nih.gov Chromatographic separation is often achieved using reversed-phase columns, such as a Waters Symmetry C18 column, with a mobile phase consisting of a mixture of organic solvent (e.g., acetonitrile) and water, often with an additive like formic acid to improve ionization. nih.gov Detection and quantification are performed using multiple reaction monitoring (MRM) in positive ion mode, monitoring specific transitions corresponding to this compound and an internal standard. nih.gov

LC-MS/MS is also valuable for metabolite profiling, allowing researchers to investigate the metabolic fate of this compound in biological systems. chemfaces.com By analyzing samples like plasma, bile, urine, and feces, researchers can identify and characterize this compound metabolites, providing insights into its biotransformation pathways. chemfaces.com While LC-MS/MS fragmentation patterns can suggest structures, NMR is often needed for definitive identification of metabolites. hyphadiscovery.com

A validated LC-MS/MS method for this compound in rat plasma demonstrated linearity over a specific concentration range with a low limit of quantification, enabling its application in pharmacokinetic studies. nih.gov This facilitated the determination of pharmacokinetic parameters, such as absolute bioavailability. nih.gov

High-Performance Liquid Chromatography (HPLC) for Compound Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a standard technique used for assessing the purity of this compound samples. mdpi.comresearchgate.net HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. mtoz-biolabs.com

For purity assessment, HPLC analysis typically involves dissolving the this compound sample in a suitable solvent and injecting it onto an HPLC column. mtoz-biolabs.com The choice of stationary phase (e.g., C18) and mobile phase composition (e.g., acetonitrile (B52724) and water with additives) is optimized to achieve adequate separation of this compound from potential impurities. mdpi.commtoz-biolabs.com The purity is commonly determined by calculating the ratio of the peak area corresponding to this compound to the total area of all peaks in the chromatogram. mtoz-biolabs.com The presence of multiple peaks in the chromatogram can indicate the presence of impurities or degradation products. mtoz-biolabs.com

Studies have reported obtaining this compound samples with purity levels exceeding 98% as determined by HPLC analysis. mdpi.comresearchgate.netnih.gov HPLC can also be coupled with mass spectrometry (HPLC-MS) for further identification of impurities. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural elucidation of this compound. chemfaces.comhyphadiscovery.comresearchgate.net NMR provides detailed information about the connectivity and spatial arrangement of atoms within a molecule by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C. hyphadiscovery.commdpi.com

Standard NMR experiments for structure elucidation typically include ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). hyphadiscovery.commdpi.com COSY reveals proton-proton couplings, HSQC correlates protons directly bonded to carbons, and HMBC shows correlations between protons and carbons separated by multiple bonds. hyphadiscovery.commdpi.com These experiments collectively provide enough information to piece together the complete molecular structure. hyphadiscovery.com Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about through-space interactions, helping to determine the molecule's three-dimensional conformation. hyphadiscovery.com

NMR spectroscopy has been used in the structural identification of this compound isolated from natural sources. chemfaces.comresearchgate.net It is considered essential for confirming structures, especially when compared to structures predicted by other methods like LC-MS/MS, which may not always be accurate. hyphadiscovery.com Advanced NMR techniques, including those utilizing cryoprobes, allow for structural elucidation with relatively small amounts of purified material. hyphadiscovery.com

Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling techniques play a crucial role in predicting the biological behavior of this compound, including its interactions with target molecules and its potential effects on biological pathways. bonviewpress.comqima-lifesciences.com

Molecular Docking Simulations for Ligand-Target Interaction Prediction